molecular formula C11H8F3N3O B3128101 4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338777-72-3

4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B3128101
CAS RN: 338777-72-3
M. Wt: 255.2 g/mol
InChI Key: VLHJIXHJZVSZRU-UHFFFAOYSA-N
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Description

4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one, also known as TAP or TAP-144, is a chemical compound that has been extensively researched for its potential medical applications. This compound belongs to the family of pyrazolones and has been found to exhibit a wide range of pharmacological properties.

Scientific Research Applications

Antibacterial Activity

Infectious diseases continue to pose significant challenges to human health, necessitating the development of new antimicrobial agents. Researchers have synthesized a series of novel triazolo [4,3-a]pyrazine derivatives using 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine as the key scaffold . These compounds were characterized using techniques such as melting point determination, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.

Among the synthesized compounds, some exhibited moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compound 2e demonstrated superior antibacterial activity, with minimum inhibitory concentrations (MICs) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to the first-line antibacterial agent ampicillin. The structure–activity relationship of these triazolo [4,3-a]pyrazine derivatives was also investigated .

Other Potential Applications

While the primary focus has been on antibacterial activity, this compound’s unique structure suggests potential in other areas as well. However, further research is needed to explore these applications fully. Some possibilities include:

a. Medicinal Chemistry: Given the prevalence of nitrogen-containing heterocycles in natural products and synthetic drugs, investigating the pharmacological properties of this compound could lead to novel drug candidates. Its structural features may contribute to specific interactions with biological targets.

b. Agrochemicals: Nitrogen-containing heterocycles often find applications in agrochemicals, including herbicides, fungicides, and insecticides. Exploring the pesticidal properties of this compound could be worthwhile.

c. Material Science: The basic backbone of many functional materials includes nitrogen-containing heterocycles. Researchers might explore the use of this compound in materials science, such as organic semiconductors or catalysts.

d. Bioactivity Screening: Beyond antibacterial activity, researchers can screen this compound against various biological targets (enzymes, receptors, etc.) to identify potential therapeutic applications.

e. Computational Studies: Molecular modeling and computational chemistry can provide insights into the compound’s interactions with biological macromolecules, aiding in rational drug design.

f. Structure–Activity Relationship (SAR) Studies: Continued SAR investigations will enhance our understanding of how subtle structural modifications impact biological activity.

properties

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)8-2-1-3-9(4-8)15-5-7-6-16-17-10(7)18/h1-6H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHJIXHJZVSZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=CNNC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one

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